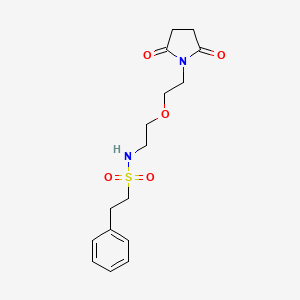

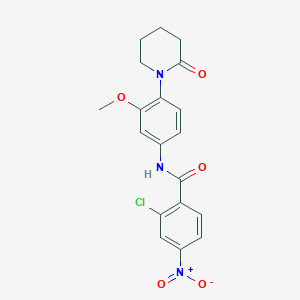

![molecular formula C7H9N B2761162 Spiro[2.3]hexane-5-carbonitrile CAS No. 872988-59-5](/img/structure/B2761162.png)

Spiro[2.3]hexane-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

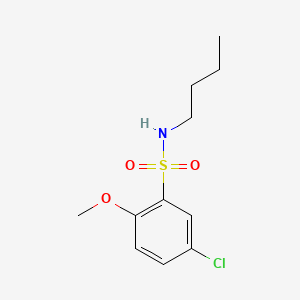

Spiro[2.3]hexane-5-carbonitrile, also known as SHC, is a chemical compound. It has a molecular weight of 107.16 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 . This indicates that the compound has a spirocyclic structure with a carbonitrile group attached.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

Potential Treatment for Parkinson’s Disease and Other Neurodegenerative Disorders

Spiro[2.3]hexane-carbonitrile derivatives, specifically indazolyl-spiro[2.3]hexane-carbonitrile, have been identified as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), making them potentially useful in treating or preventing diseases such as Parkinson’s disease and other neurodegenerative disorders. LRRK2 mutations are linked to both genetic and idiopathic Parkinson's disease, and inhibitors of LRRK2 kinase may offer therapeutic benefits (Abdel-Magid, 2019).

Synthesis and Structural Studies

A series of functionalized spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives were synthesized for various applications, demonstrating features like high yields, short reaction times, and easy separation. X-ray crystallographic studies confirmed the structure of these compounds (Rajeswari, Saluja, & Khurana, 2016).

Development of Conformationally Rigid Amino Acids

Spiro-linked amino acids, which are analogues of glutamic acid and lysine, were synthesized from 3-methylidenecyclobutanecarbonitrile. This development is crucial for research in peptide and protein engineering (Yashin et al., 2019).

Chemical Reactions and Isomerization

The study of prototropic isomerization of spiro[2.3]hexanes reveals the chemical behavior and potential applications in organic synthesis and material science (Razin & Ulin, 2005).

Green Chemistry Applications

Green synthesis approaches using spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives highlight the role of spiro compounds in sustainable chemistry. These methods emphasize high efficiency, environmental friendliness, and reusability (Patel, Patel, & Dadhania, 2021).

Corrosion Inhibition

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing the potential industrial applications of spiro compounds (Gupta et al., 2018).

Safety and Hazards

The safety information available indicates that Spiro[2.3]hexane-5-carbonitrile is a dangerous compound. It has hazard statements H227, H301, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

作用機序

Mode of Action

Spiro[2.3]hexane-5-carbonitrile undergoes prototropic isomerization . This process involves the rearrangement of hydrogen atoms within the molecule. Specifically, epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate undergo isomerization into the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives on treatment with lithium diisopropylamide in aprotic medium .

特性

IUPAC Name |

spiro[2.3]hexane-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEHCHMDJFQQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

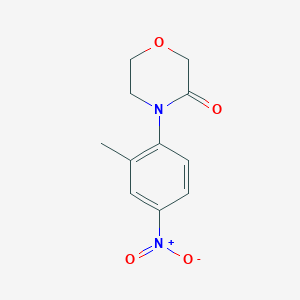

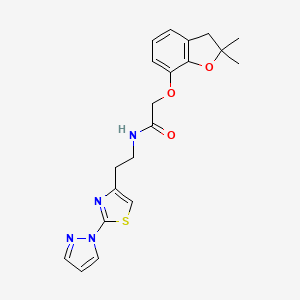

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)

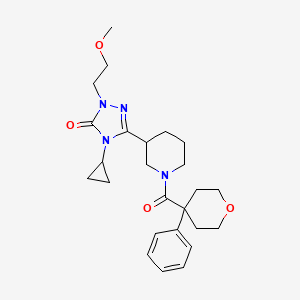

![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)